molecular formula C21H18FN3 B5451397 (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B5451397
M. Wt: 331.4 g/mol
InChI Key: NEZNLPGRNVNKAZ-UNOMPAQXSA-N
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Description

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a pyridine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and pyridines, which undergo condensation reactions to form the core structure. Key steps may involve:

    Condensation Reactions: Combining substituted pyrrole and pyridine derivatives under acidic or basic conditions.

    Substitution Reactions: Introducing the fluorophenyl group through nucleophilic aromatic substitution.

    Purification: Using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Utilizing specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to convert the compound into reduced forms.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Explored for its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism by which (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile exerts its effects involves binding to specific molecular targets. This may include:

    Enzyme Inhibition: Acting as an inhibitor for certain enzymes, thereby affecting biochemical pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of fluorine.

    (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-bromophenyl)prop-2-enenitrile: Contains a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its analogs.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-8-9-24-21(10-14)25-15(2)11-18(16(25)3)12-19(13-23)17-4-6-20(22)7-5-17/h4-12H,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZNLPGRNVNKAZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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